

"mass spectrometry of 1,2,3,4,5,6,7,8-Octahydroacridine"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,4,5,6,7,8-Octahydroacridine

Cat. No.: B159204

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry of 1,2,3,4,5,6,7,8-Octahydroacridine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of **1,2,3,4,5,6,7,8-octahydroacridine** (OHA), a heterocyclic compound of significant interest in medicinal chemistry and materials science.^{[1][2]} Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its ionization and fragmentation, offering both theoretical insights and practical, field-proven protocols. We will explore the characteristic electron ionization (EI) fragmentation patterns, present detailed experimental workflows for acquiring high-quality mass spectra, and discuss advanced techniques applicable to its derivatives.

Introduction to 1,2,3,4,5,6,7,8-Octahydroacridine and its Analysis

1,2,3,4,5,6,7,8-Octahydroacridine (OHA) is a tricyclic aromatic amine with the molecular formula C₁₃H₁₇N and a molecular weight of approximately 187.28 g/mol.^{[1][3][4]} As a partially saturated derivative of the acridine core, it serves as a valuable scaffold in the synthesis of novel compounds with potential antimicrobial and other biological activities.^[1] The structural elucidation and purity assessment of OHA and its derivatives are critical for advancing research and development.

Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing definitive confirmation of molecular weight and invaluable structural information through the analysis of fragmentation patterns.^[1] This guide explains the causal relationships behind experimental choices in MS analysis, ensuring a robust and self-validating approach to characterizing this important molecule.

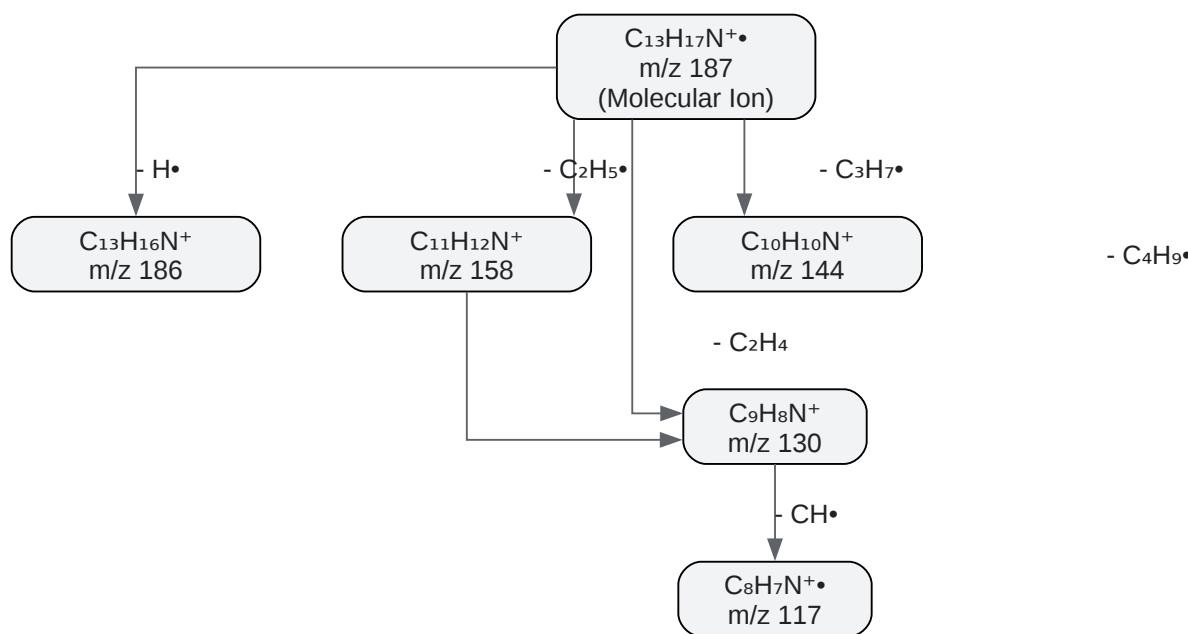
Core Principles: Ionization and Fragmentation of OHA

The analysis of organic molecules by mass spectrometry involves their conversion into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z).^[5] For a compound like OHA, the choice of ionization technique is paramount as it dictates the nature and extent of fragmentation.

- **Electron Ionization (EI):** This is the most common technique for OHA analysis. A high-energy electron beam (typically 70 eV) bombards the vaporized molecule, ejecting an electron to form a positively charged radical cation, known as the molecular ion ($M+\bullet$).^[6] The significant excess energy imparted during this process leads to extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum that is ideal for structural confirmation and library matching.^[7]
- **Soft Ionization Techniques (CI, ESI):** Techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) are "softer" methods that impart less energy.^[6] They typically produce protonated molecules ($[M+H]^+$) with minimal fragmentation.^{[6][8]} These methods are particularly useful for confirming the molecular weight of sensitive OHA derivatives that might not exhibit a molecular ion in EI-MS or for analyses involving liquid chromatography (LC-MS).^[8]

The Electron Ionization (EI) Mass Spectrum of OHA

The EI mass spectrum of OHA is defined by its molecular ion and a series of characteristic fragment ions that reveal the underlying structure.


The Molecular Ion ($M+\bullet$)

With a molecular formula of $C_{13}H_{17}N$, OHA has a nominal mass of 187 Da. Its exact mass is 187.1361 Da.^[3] The presence of a single nitrogen atom dictates that the molecular ion will have an odd m/z value, a principle known as the Nitrogen Rule.^[9] The EI spectrum of OHA duly presents a distinct molecular ion peak at m/z 187.^{[1][10]}

Primary Fragmentation Pathways

The fragmentation of the OHA molecular ion is driven by the stability of the resulting ions and neutral losses. The central pyridine ring provides a stable, charge-localizing core, while the saturated cyclohexene rings are the primary sites of initial bond cleavages.

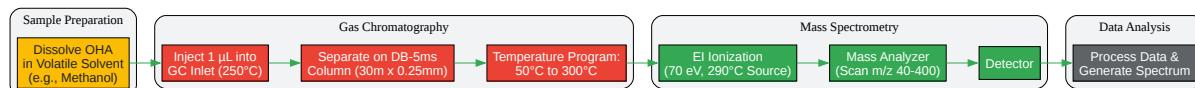
The fragmentation process can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation pathway for **1,2,3,4,5,6,7,8-Octahydroacridine**.

Key Fragment Explanations:

- m/z 186 ($[M-H]^+$): Loss of a single hydrogen radical is a common initial fragmentation step, often from an alpha-carbon adjacent to the nitrogen or from the saturated ring, leading to a stabilized even-electron ion.
- Loss of Alkyl Radicals: The primary fragmentation route involves the cleavage and loss of alkyl radicals from the two saturated rings. This process is governed by the formation of the most stable carbocations.
 - m/z 158 ($[M-C_2H_5]^+$): Loss of an ethyl radical ($\bullet CH_2CH_3$).
 - m/z 144 ($[M-C_3H_7]^+$): Loss of a propyl radical.
 - m/z 130 ($[M-C_4H_9]^+$): Loss of a butyl radical. This often represents a significant peak, resulting from the cleavage of an entire saturated ring.
- m/z 117: This fragment likely arises from subsequent rearrangements and losses from the m/z 130 ion, leading to a highly stable, aromatic nitrogen-containing species.


Summary of Key Spectral Data

The table below summarizes the prominent ions observed in the EI mass spectrum of OHA.[\[10\]](#)

m/z	Proposed Formula	Neutral Loss	Interpretation
187	$C_{13}H_{17}N^{+\bullet}$	-	Molecular Ion ($M^{+\bullet}$)
186	$C_{13}H_{16}N^+$	$\bullet H$	Loss of a hydrogen radical
158	$C_{11}H_{12}N^+$	$\bullet C_2H_5$	Loss of an ethyl radical from a saturated ring
144	$C_{10}H_{10}N^+$	$\bullet C_3H_7$	Loss of a propyl radical from a saturated ring
130	$C_9H_8N^+$	$\bullet C_4H_9$	Loss of a butyl radical from a saturated ring
117	$C_8H_7N^{+\bullet}$	C_5H_{10}	Rearrangement and loss from $M^{+\bullet}$
91	$C_7H_7^+$	$C_6H_{10}N^{\bullet}$	Tropylium ion (common rearrangement fragment)
77	$C_6H_5^+$	$C_7H_{12}N^{\bullet}$	Phenyl cation (common rearrangement fragment)

Experimental Protocol: GC-MS Analysis of OHA

For a volatile solid like OHA, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical approach. The gas chromatograph separates the analyte from the sample matrix and introduces it in a pure, vaporized state into the mass spectrometer.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for GC-EI-MS analysis of OHA.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh approximately 1 mg of **1,2,3,4,5,6,7,8-octahydroacridine** solid.[3][11]
 - Dissolve in 1 mL of a high-purity volatile solvent such as methanol, acetone, or dichloromethane to create a 1 mg/mL stock solution.
 - Perform serial dilutions as necessary to achieve a final concentration of 1-10 µg/mL.
- Instrumentation and Conditions:
 - System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
 - GC Inlet:
 - Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
 - Temperature: 250°C.
 - Injection Volume: 1 µL.
 - GC Column: A low-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

- Oven Program:
 - Initial Temperature: 50°C, hold for 1 minute.
 - Ramp: Increase to 300°C at a rate of 20°C/minute.
 - Final Hold: Hold at 300°C for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 290°C.[10]
 - Mass Scan Range: m/z 40–400.
 - Acquisition Mode: Full Scan.
- Data Analysis:
 - Integrate the chromatographic peak corresponding to OHA.
 - Extract the mass spectrum from the apex of the peak.
 - Compare the resulting spectrum against a spectral library (e.g., NIST) for confirmation and analyze the fragmentation pattern to verify the structure.

Advanced Methods: LC-MS/MS for Derivatives and Metabolites

For the analysis of OHA derivatives that may be less volatile, thermally labile, or present in complex biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the superior technique.[8][12]

- Chromatography: Reversed-phase LC is typically used to separate the analytes.

- Ionization: ESI in positive ion mode is employed, which generates a protonated molecule $[M+H]^+$ as the precursor ion.
- Tandem MS (MS/MS): This is a two-stage process.
 - MS1: The precursor ion ($[M+H]^+$) is isolated by the first mass analyzer.
 - Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in a collision cell.
 - MS2: The resulting product ions are analyzed by the second mass analyzer, generating a product ion spectrum that is unique to the analyte's structure.

This approach provides exceptional selectivity and sensitivity, making it ideal for quantitative bioanalysis, metabolite identification, and distinguishing between isomeric derivatives of OHA. [8][13] The use of high-resolution mass spectrometry (HRMS) in this workflow allows for the determination of elemental compositions for both precursor and product ions, adding another layer of confidence to the identification.[14]

Conclusion

The mass spectrometric analysis of **1,2,3,4,5,6,7,8-octahydroacridine** is a robust and definitive method for its identification and structural characterization. Electron Ionization provides a reproducible fragmentation pattern that serves as a structural fingerprint, characterized by a clear molecular ion at m/z 187 and predictable losses from its saturated rings. For routine analysis, GC-MS offers a reliable and straightforward workflow. For more complex applications involving derivatives or biological samples, LC-MS/MS provides enhanced sensitivity, selectivity, and structural detail. The methodologies and data presented in this guide offer a solid foundation for researchers to confidently apply mass spectrometry in their work with this versatile chemical scaffold.

References

- **1,2,3,4,5,6,7,8-OCTAHYDROACRIDINE**(1658-08-8) MS spectrum. ChemicalBook.
- **1,2,3,4,5,6,7,8-Octahydroacridine** | 1658-08-8. Benchchem.
- **1,2,3,4,5,6,7,8-Octahydroacridine** | C13H17N.
- **1,2,3,4,5,6,7,8-octahydroacridine**.

- Hydroacridines. XXVIII. Syntheses of New 9-Substituted **1,2,3,4,5,6,7,8-Octahydroacridine** Derivatives and their N(10)-Oxides.
- Reactions of octahydroacridine-4-carbonitrile (carboxamide) with electrophilic reagents.
- Mass Spectrum (Electron Ionization) (HMDB0014328).
- CAS Number 1658-08-8 | **1,2,3,4,5,6,7,8-Octahydroacridine**. Spectrum Chemical.
- Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery.
- High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS.
- Mass fragmentation pattern for complexes 1-4.
- Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous c
- Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst.
- The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH₃]⁺ fragment ion.
- Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research and Reviews.
- Mass Spectrometry Fragmentation P
- Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides.
- Interpretation of mass spectra. University of Arizona.
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry. University of California, Irvine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [1,2,3,4,5,6,7,8-Octahydroacridine | C13H17N | CID 74263 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scienceready.com.au [scienceready.com.au]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. uni-saarland.de [uni-saarland.de]
- 8. High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1,2,3,4,5,6,7,8-OCTAHYDROACRIDINE(1658-08-8) MS spectrum [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- To cite this document: BenchChem. ["mass spectrometry of 1,2,3,4,5,6,7,8-Octahydroacridine"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159204#mass-spectrometry-of-1-2-3-4-5-6-7-8-octahydroacridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com